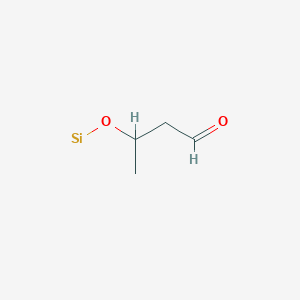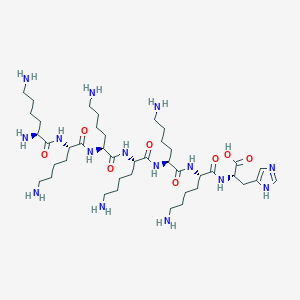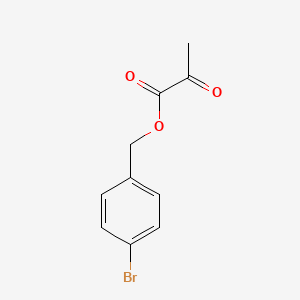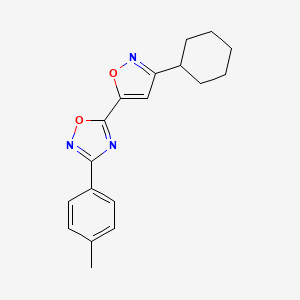![molecular formula C16H25NO B14189131 N,N-Dimethyl-4-[4-(3-methyloxetan-3-yl)phenyl]butan-1-amine CAS No. 922500-78-5](/img/structure/B14189131.png)
N,N-Dimethyl-4-[4-(3-methyloxetan-3-yl)phenyl]butan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dimethyl-4-[4-(3-methyloxetan-3-yl)phenyl]butan-1-amine is an organic compound that belongs to the class of amines. This compound features a complex structure with a dimethylamino group attached to a butan-1-amine backbone, which is further substituted with a phenyl ring bearing a 3-methyloxetane moiety. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-[4-(3-methyloxetan-3-yl)phenyl]butan-1-amine typically involves multi-step organic reactions One common approach is to start with the preparation of the oxetane ring, followed by its attachment to the phenyl ringSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and quality of the product.
化学反応の分析
Types of Reactions
N,N-Dimethyl-4-[4-(3-methyloxetan-3-yl)phenyl]butan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, while reduction could produce amines or other reduced derivatives.
科学的研究の応用
N,N-Dimethyl-4-[4-(3-methyloxetan-3-yl)phenyl]butan-1-amine has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be employed in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, such as its role as a precursor for drug development, is ongoing.
作用機序
The mechanism by which N,N-Dimethyl-4-[4-(3-methyloxetan-3-yl)phenyl]butan-1-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
N,N-Dimethyl-4-methoxybenzamide: Shares the dimethylamino group but differs in the presence of a methoxy group instead of the oxetane moiety.
4,4-Diethoxy-N,N-dimethyl-1-butanamine: Similar backbone structure but with diethoxy groups instead of the oxetane and phenyl groups.
Uniqueness
N,N-Dimethyl-4-[4-(3-methyloxetan-3-yl)phenyl]butan-1-amine is unique due to the presence of the 3-methyloxetane moiety attached to the phenyl ring. This structural feature imparts distinct chemical properties and reactivity, differentiating it from other similar compounds.
特性
CAS番号 |
922500-78-5 |
|---|---|
分子式 |
C16H25NO |
分子量 |
247.38 g/mol |
IUPAC名 |
N,N-dimethyl-4-[4-(3-methyloxetan-3-yl)phenyl]butan-1-amine |
InChI |
InChI=1S/C16H25NO/c1-16(12-18-13-16)15-9-7-14(8-10-15)6-4-5-11-17(2)3/h7-10H,4-6,11-13H2,1-3H3 |
InChIキー |
CTIACGJEVAASBD-UHFFFAOYSA-N |
正規SMILES |
CC1(COC1)C2=CC=C(C=C2)CCCCN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Benzamido-N-[4-(furan-3-yl)-2,6-dimethylphenyl]benzamide](/img/structure/B14189060.png)




![Cyclopropyl{4-[(2,6-dimethylphenyl)methyl]piperazin-1-yl}methanone](/img/structure/B14189084.png)

![Benzamide, N-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-(trifluoromethyl)-](/img/structure/B14189092.png)

![phenyl(1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol](/img/structure/B14189104.png)

![2-[6-(Thiophen-2-yl)hex-3-ene-1,5-diyn-1-yl]aniline](/img/structure/B14189115.png)
